Enhanced Lipophilicity for CNS Penetration
The 8-methyl substitution on the quinoline ring of (8-Methylquinolin-6-yl)methanol results in a significantly higher calculated partition coefficient (LogP) compared to the unsubstituted quinolin-6-ylmethanol and the 2-methyl isomer. This quantifiably higher lipophilicity is a key driver for enhanced passive membrane permeability and potential blood-brain barrier penetration, making it a more suitable candidate for CNS drug discovery programs.
Comparator LogP = 1.36–1.73
Δ ≈ 0.3–0.7 units
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP = 2.03550 |
| Comparator Or Baseline | Quinolin-6-ylmethanol (LogP = 1.36 to 1.73); (2-Methyl-6-quinolinyl)methanol (LogP = 1.36) |
| Quantified Difference | 0.31 to 0.68 LogP units higher (indicating approximately 2x to 5x greater lipophilicity) |
| Conditions | Calculated LogP (XLogP3 or similar algorithm) as reported in chemical databases. |
Why This Matters
A higher LogP value correlates with better passive diffusion across cell membranes, which is a critical parameter for achieving oral bioavailability and CNS exposure in drug candidates.
